N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride
CAS No.: 1185401-36-8
Cat. No.: VC5412030
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.7
* For research use only. Not for human or veterinary use.
![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride - 1185401-36-8](/images/structure/VC5412030.png)
Specification
CAS No. | 1185401-36-8 |
---|---|
Molecular Formula | C11H14ClN3O |
Molecular Weight | 239.7 |
IUPAC Name | N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H13N3O.ClH/c1-2-12-8-10-13-14-11(15-10)9-6-4-3-5-7-9;/h3-7,12H,2,8H2,1H3;1H |
Standard InChI Key | UUCPUNOUEKBVDY-UHFFFAOYSA-N |
SMILES | CCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride comprises a 1,3,4-oxadiazole ring substituted at the 5-position with a phenyl group. A methylene (-CH2-) bridge connects the oxadiazole’s 2-position to the nitrogen of ethanamine, which is protonated as a hydrochloride salt. The molecular formula is C11H14N3O·HCl, yielding a molecular weight of 235.71 g/mol.
Key physicochemical properties inferred from analogous compounds include:
-
Density: ~1.2–1.3 g/cm³ (similar to (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine)
-
Boiling Point: Estimated 325–330°C (extrapolated from related oxadiazoles)
-
Solubility: High water solubility due to the hydrochloride salt, contrasting with the lipophilic free base .
-
pKa: The tertiary amine’s protonation state at physiological pH enhances membrane permeability, a critical factor for central nervous system (CNS) penetration .
Synthetic Methodologies
Core Oxadiazole Ring Formation
The 1,3,4-oxadiazole scaffold is typically synthesized via cyclization of acylhydrazides. As demonstrated in recent studies , a common approach involves:
-
Esterification: Reacting substituted benzoic acids (A1–17) with N-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile to form active esters.
-
Hydrazide Formation: Treating esters with hydrazine hydrate at 0–5°C to yield benzohydrazides (B1–17), confirmed by FT-IR spectra showing −NH and −NH2 stretches .
-
Cyclodehydration: Oxadiazole ring closure via dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether), yielding the hydrochloride salt with improved stability and solubility .
Pharmacological Activities of Structural Analogs
Cholinesterase Inhibition
1,3,4-oxadiazole derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer’s disease (AD) therapy. For example:
-
SD-6 (unsubstituted phenyl oxadiazole): IC50 = 0.907 ± 0.011 μM (hAChE), 1.579 ± 0.037 μM (hBChE) .
-
SD-4 (3-CN substitution): IC50 = 1.077 ± 0.009 μM (hAChE), 1.653 ± 0.019 μM (hBChE) .
The ethanamine moiety in the target compound may enhance interactions with the AChE peripheral anionic site, analogous to donepezil’s piperidine group .
Neuroprotective Effects
Oxadiazole derivatives demonstrate dose-dependent neuroprotection in SH-SY5Y cells under oxidative stress:
-
SD-4 and SD-6: 82.47% and 83.57% cell viability at 20 μM, comparable to donepezil (81.29%) .
The hydrochloride salt’s improved solubility may enhance bioavailability, potentially amplifying neuroprotective efficacy.
β-Secretase (BACE-1) Inhibition
Select compounds inhibit BACE-1, a protease involved in amyloid-β production:
-
SD-4: IC50 = 0.651 ± 0.014 μM .
The target compound’s amine group could engage catalytic aspartate residues in BACE-1, though experimental validation is required.
Comparative Analysis of Key Analogues
*Predictions based on structural similarity to SD-4/SD-6.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume